Hydrochlorothiazide

Description

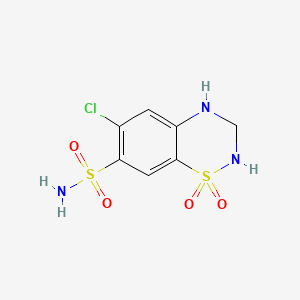

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-2,10-11H,3H2,(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUFKLXOESDKRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O4S2 | |

| Record name | HYDROCHLOROTHIAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20489 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | hydrochlorothiazide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hydrochlorothiazide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020713 | |

| Record name | Hydrochlorothiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or white powder. (NTP, 1992), Solid | |

| Record name | HYDROCHLOROTHIAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20489 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrochlorothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>44.7 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 72.5 °F (NTP, 1992), In water, 722 mg/L at 25 °C, Soluble in ethanol at approximately 750 g/L; soluble in acetone, dilute ammonia; freely soluble in sodium hydroxide solution, n-butylamine, dimethylformamide; sparingly soluble in alcohol; insoluble in ether, chloroform, dilute mineral acids, Soluble in sodium hydroxide solution, Freely soluble in sodium hydroxide solution, in n-butylamine and in dimethylformamide; sparingly soluble in methanol; insoluble in dilute mineral acids, 0.722 mg/mL at 25 °C | |

| Record name | SID855646 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | HYDROCHLOROTHIAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20489 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrochlorothiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00999 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydrochlorothiazide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3096 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydrochlorothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.693 g/cu cm | |

| Record name | Hydrochlorothiazide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3096 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, or practically white crystalline powder, White to off-white crystalline powder | |

CAS No. |

58-93-5 | |

| Record name | HYDROCHLOROTHIAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20489 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrochlorothiazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrochlorothiazide [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrochlorothiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00999 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | hydrochlorothiazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | hydrochlorothiazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-, 1,1-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrochlorothiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrochlorothiazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROCHLOROTHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J48LPH2TH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydrochlorothiazide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3096 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydrochlorothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

523 to 527 °F (NTP, 1992), 266-268, 273-275 °C, 274 °C | |

| Record name | HYDROCHLOROTHIAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20489 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrochlorothiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00999 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydrochlorothiazide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3096 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydrochlorothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Pharmacodynamics of Hydrochlorothiazide: A Molecular & Structural Analysis

Executive Summary

This guide delineates the molecular pharmacodynamics of Hydrochlorothiazide (HCTZ), a benzothiadiazine diuretic targeting the Sodium-Chloride Cotransporter (NCC/SLC12A3). Unlike general pharmacology overviews, this document focuses on the atomic-level interactions within the NCC transmembrane vestibule, the kinetic basis of competitive inhibition, and the resultant intracellular signaling cascades that differentiate thiazides from loop diuretics. It further provides a validated Xenopus laevis oocyte protocol for quantifying transporter inhibition, serving as a reference for drug development assays.

The Molecular Target: SLC12A3 (NCC)

The efficacy of HCTZ relies on its high-affinity binding to the Solute Carrier Family 12 Member 3 (SLC12A3) , also known as the Thiazide-Sensitive Sodium-Chloride Cotransporter (NCC).

Structural Topology

NCC is an electroneutral symporter expressed exclusively on the apical membrane of the Distal Convoluted Tubule (DCT).[1]

-

Architecture: It functions as a homodimer.[2] Each subunit consists of a central hydrophobic domain containing 12 transmembrane (TM) helices organized in an Amino-Acid-Polyamine-Organocation (APC) fold.[3]

-

Glycosylation: Functional maturity requires N-linked glycosylation at residues N406 and N426 on the extracellular loop connecting TM7 and TM8.

-

Conformational States: NCC operates via an "alternating access" mechanism, cycling between an inward-facing (cytoplasmic open) and outward-facing (luminal open) state. HCTZ stabilizes the transporter in the outward-open conformation , effectively locking the gate.

The Thiazide Binding Pocket

Recent Cryo-EM studies (specifically using polythiazide analogs) have resolved the binding pocket to a vestibule formed by TM1, TM3, TM6, TM8, and TM10 . HCTZ acts as a competitive inhibitor at the chloride (

Key Molecular Interactions:

| Interaction Type | NCC Residue | HCTZ Moiety | Functional Consequence |

|---|

| Hydrogen Bond | N149, N227, N359 | C7-Sulfamoyl group (

Technical Insight: The overlap of the C6-chloro group of HCTZ with the native

binding site confirms the competitive nature of the inhibition. Mutation of Y540 (Tyrosine 540) abolishes both native transport and thiazide sensitivity, identifying it as the critical "gatekeeper" residue.

Pharmacodynamic Mechanism & Downstream Cascades

The primary inhibition of NCC triggers a complex sequence of ionic shifts in the DCT cell.

Primary Mechanism: Ion Transport Blockade

Under normal physiology, NCC reabsorbs 5–10% of filtered sodium. HCTZ blockade prevents the entry of

-

Result: Luminal retention of NaCl (natriuresis) and water (osmotic diuresis).

-

Intracellular Impact: A sharp drop in intracellular sodium concentration (

) and chloride concentration (

Secondary Mechanism: Calcium Reabsorption (The "Thiazide Paradox")

Unlike loop diuretics which increase

-

Entry: Low

hyperpolarizes the apical membrane, increasing the electrochemical driving force for -

Extrusion: The basolateral

exchanger (NCX1 ) is upregulated. The steep

Tertiary Mechanism: Hypokalemia

HCTZ-induced hypokalemia is not a direct effect on the DCT but a downstream consequence in the Collecting Duct (CD).

-

Flow-Dependent

Secretion: Increased -

Electrogenic Coupling:

reabsorption via ENaC creates a lumen-negative potential, driving passive

Pathway Visualization

Figure 1: Molecular pathway of HCTZ. Red lines indicate inhibition; black lines indicate physiological flow. Note the coupling of NCC inhibition to Calcium recovery.[7]

Experimental Validation Framework

To validate HCTZ pharmacodynamics or screen novel thiazide-like compounds, the Xenopus laevis Oocyte

Protocol: Flux Assay

Objective: Quantify NCC inhibition kinetics (

Reagents:

-

cRNA: In vitro transcribed human SLC12A3 cRNA (capped).

-

Tracer:

(Sodium-22 radionuclide). -

ND96 Buffer: 96mM NaCl, 2mM KCl, 1mM

, 1.8mM -

Inhibitor: Hydrochlorothiazide (stock in DMSO).

Workflow Steps:

-

Expression Induction:

-

Harvest Stage V-VI oocytes from Xenopus laevis.

-

Microinject 10–25 ng of SLC12A3 cRNA per oocyte.

-

Inject water into control oocytes (Negative Control).[8]

-

Incubate at 16–18°C for 72 hours to allow membrane trafficking.

-

-

Uptake Assay:

-

Equilibration: Wash oocytes 3x in

-free buffer to deplete intracellular sodium. -

Challenge: Transfer groups of 10 oocytes into uptake solution containing:

-

ND96 Buffer

-

Variable concentrations of HCTZ (

to

-

-

Incubation: 30–60 minutes at room temperature (linear uptake phase).

-

-

Termination & Counting:

-

Wash: Rapidly wash oocytes 4x with ice-cold tracer-free buffer (stops transport).

-

Lysis: Solubilize individual oocytes in 10% SDS.

-

Quantification: Measure radioactivity via liquid scintillation counting (CPM).

-

-

Data Analysis:

-

Subtract mean water-injected control CPM from NCC-expressing CPM.

-

Fit data to the Hill equation to derive

.

-

Protocol Visualization

Figure 2: Workflow for the Xenopus oocyte validation assay. Color-coding represents distinct experimental phases.

Quantitative Data Summary

The following parameters are critical for modeling HCTZ pharmacodynamics.

| Parameter | Value / Range | Context |

| Target | SLC12A3 (NCC) | Apical membrane, DCT |

| Binding Affinity ( | ~10–50 nM | High affinity for the |

| Stoichiometry | 1:1 ( | Electroneutral transport |

| Hill Coefficient | ~1.0 | Indicates non-cooperative binding |

| Critical Residues | N149, N227, F223, Y540 | Mutation increases |

| Bioavailability | 65–75% | Variable absorption |

| Plasma Half-life | 6–15 hours | Supports daily dosing |

References

-

Structural Basis of Inhibition

- Fan, M., et al. (2023). "Structure and thiazide inhibition mechanism of human Na-Cl cotransporter.

-

Source:[Link]

-

Molecular Physiology of NCC

-

Calcium Handling Mechanisms

- Nijenhuis, T., et al. (2005). "Enhanced passive Ca2+ reabsorption and reduced Mg2+ channel abundance explains thiazide-induced hypocalciuria and hypomagnesemia.

-

Source:[Link]

-

Experimental Protocols (Oocytes)

- Jørgensen, M. E., et al. (2017). "Uptake Assays in Xenopus laevis Oocytes Using Liquid Chromatography-mass Spectrometry." Bio-protocol.

-

Source:[Link]

-

Clinical Pharmacology

Sources

- 1. journals.physiology.org [journals.physiology.org]

- 2. Transport and thiazide-inhibition mechanisms of the Na-Cl cotransporter: a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. youtube.com [youtube.com]

- 8. Uptake Assays in Xenopus laevis Oocytes Using Liquid Chromatography-mass Spectrometry to Detect Transport Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Structure-function relationships in the sodium chloride cotransporter [frontiersin.org]

Unmasking Hydrochlorothiazide: A Technical Guide to Its Off-Target Effects

A Senior Application Scientist's In-depth Guide for Researchers and Drug Development Professionals

Introduction: Beyond the Diuretic Effect

Hydrochlorothiazide (HCTZ), a cornerstone in the management of hypertension and edema for over six decades, is a thiazide diuretic renowned for its efficacy and widespread use.[1][2] Its primary mechanism of action is well-established: the inhibition of the sodium-chloride (Na+/Cl-) cotransporter (NCC) in the distal convoluted tubules of the kidney.[3][4][5] This targeted action leads to increased excretion of sodium and water, thereby reducing blood volume and lowering blood pressure.[3][5] However, the clinical profile of hydrochlorothiazide is not solely defined by its on-target diuretic activity. A growing body of research has illuminated a spectrum of off-target effects that contribute to its therapeutic and adverse profiles. These effects, ranging from metabolic disturbances to potential phototoxicity, are of critical interest to researchers, scientists, and drug development professionals seeking to understand the complete pharmacological footprint of this ubiquitous drug.

This technical guide provides an in-depth exploration of the core off-target effects of hydrochlorothiazide. Moving beyond a simple enumeration of side effects, we will delve into the underlying molecular mechanisms, present detailed experimental protocols for their investigation, and offer insights into the causality behind these unintended pharmacological actions.

I. Metabolic Dysregulation: A Complex Interplay of Off-Target Actions

One of the most significant and extensively studied off-target effects of hydrochlorothiazide is its impact on glucose and lipid metabolism. Clinically, HCTZ treatment has been associated with hyperglycemia, the development of new-onset diabetes, and alterations in lipid profiles.[4][6][7][8] These effects are not a direct consequence of NCC inhibition but rather a cascade of interconnected off-target actions.

Impaired Glucose Tolerance and Insulin Resistance

Hydrochlorothiazide can impair glucose tolerance through a multi-faceted mechanism that involves both reduced insulin sensitivity and inhibited insulin secretion.[9]

Molecular Mechanisms:

-

Reduced Insulin Sensitivity: HCTZ has been shown to decrease the uptake of glucose by peripheral tissues.[9] While the precise molecular target for this effect is not fully elucidated, it is hypothesized to involve alterations in intracellular signaling pathways downstream of the insulin receptor.

-

Inhibition of Insulin Secretion: A key contributor to HCTZ-induced hyperglycemia is the inhibition of insulin release from pancreatic beta cells.[9][10] This is thought to be linked to the drug's effect on potassium channels in these cells. By promoting potassium efflux, HCTZ can cause hyperpolarization of the beta-cell membrane, which in turn reduces the influx of calcium necessary for insulin exocytosis.[11]

-

Hepatic Gluconeogenesis: There is evidence to suggest that HCTZ may promote the production of glucose in the liver (gluconeogenesis), further contributing to elevated blood glucose levels.[9]

-

Gut Microbiota-Mediated Effects: Recent research has implicated the gut microbiota in HCTZ-induced metabolic disorders. Studies in mice have shown that HCTZ can alter the composition of the gut microbiota, leading to an increase in lipopolysaccharide (LPS) producing bacteria.[12] This elevated LPS can activate Toll-like receptor 4 (TLR4) signaling, inducing macrophage polarization and inflammation in the liver, which is linked to insulin resistance.[12]

Experimental Workflows for Assessing Glucose Metabolism:

To investigate the impact of hydrochlorothiazide on glucose metabolism, a combination of in vivo and in vitro models is employed.

Diagram: Workflow for Investigating HCTZ-Induced Glucose Intolerance

Caption: A comprehensive workflow for studying the effects of HCTZ on glucose metabolism.

Detailed Protocol: Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice

This protocol is adapted from established methods for assessing glucose tolerance in mouse models.[12]

-

Animal Preparation:

-

House male C57BL/6J mice (8-10 weeks old) in a controlled environment (12-hour light/dark cycle, 22 ± 2°C).

-

Administer hydrochlorothiazide in the drinking water at the desired concentration (e.g., 50 mg/kg/day) for a specified period (e.g., 4 weeks).[3] The control group receives drinking water with the vehicle (e.g., a small amount of DMSO).[3]

-

-

Fasting:

-

Fast the mice for 16 hours overnight with free access to water before the test.

-

-

Baseline Blood Glucose:

-

At time 0, obtain a baseline blood sample from the tail vein.

-

Measure blood glucose using a glucometer.

-

-

Glucose Administration:

-

Administer a 20% glucose solution intraperitoneally at a dose of 2 g/kg body weight.

-

-

Blood Glucose Monitoring:

-

Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose injection.

-

Measure blood glucose at each time point.

-

-

Data Analysis:

-

Plot the blood glucose concentration over time.

-

Calculate the area under the curve (AUC) to quantify glucose tolerance. An increased AUC in the HCTZ-treated group compared to the control group indicates impaired glucose tolerance.

-

Causality and Self-Validation: The inclusion of a vehicle-treated control group is crucial for validating that the observed effects are due to HCTZ and not the administration procedure or vehicle itself. Consistent and standardized handling of the animals minimizes stress-induced hyperglycemia.

Dyslipidemia

Hydrochlorothiazide has also been associated with adverse changes in lipid profiles, primarily an increase in total cholesterol and low-density lipoprotein (LDL) cholesterol. The exact mechanisms are not as well-defined as those for hyperglycemia but are thought to be related to the metabolic shifts induced by the drug.

II. Electrolyte and Uric Acid Imbalance: A Consequence of Renal Actions

The most predictable off-target effects of hydrochlorothiazide are disturbances in electrolyte and uric acid homeostasis. These are largely downstream consequences of its primary action on the NCC in the kidney.

Hypokalemia and Other Electrolyte Disturbances

Molecular Mechanisms:

-

Hypokalemia (Low Potassium): By blocking sodium reabsorption in the distal convoluted tubule, HCTZ increases the delivery of sodium to the collecting ducts.[4] This increased sodium load enhances the activity of the epithelial sodium channel (ENaC) and the sodium-potassium pump (Na+/K+-ATPase), leading to increased potassium secretion into the urine.[11][13]

-

Hyponatremia (Low Sodium): Although a diuretic, HCTZ can paradoxically cause hyponatremia, especially in the elderly.[14] This is due to a combination of factors, including volume depletion leading to increased antidiuretic hormone (ADH) release and a direct effect on water reabsorption.

-

Hypercalcemia (High Calcium): HCTZ increases the reabsorption of calcium in the distal convoluted tubule, leading to elevated serum calcium levels.[15]

-

Hypomagnesemia (Low Magnesium): The drug can also increase the excretion of magnesium, leading to lower serum levels.

Experimental Workflow for Assessing Electrolyte Balance:

Diagram: Workflow for Analyzing HCTZ-Induced Electrolyte Imbalance

Caption: A straightforward workflow for evaluating electrolyte changes following HCTZ administration.

Hyperuricemia

Molecular Mechanisms:

HCTZ-induced hyperuricemia, an increase in serum uric acid, is a common side effect that can precipitate gout in susceptible individuals.[4] The mechanisms are multifactorial and involve:

-

Increased Proximal Tubule Reabsorption: Volume depletion caused by HCTZ leads to increased reabsorption of sodium and water in the proximal convoluted tubule. This, in turn, enhances the reabsorption of uric acid.[16]

-

Competition for Organic Anion Transporters: HCTZ competes with uric acid for secretion via organic anion transporters (OATs) in the proximal tubule.[15] Specifically, it is thought to interact with OAT1 and OAT4, leading to decreased uric acid excretion.[11]

Detailed Protocol: Measurement of Serum Uric Acid in Rats by LC-UV

This protocol is based on a validated method for the accurate quantification of uric acid in rat serum.[17]

-

Sample Preparation:

-

Collect blood from rats (control and HCTZ-treated) via the tail vein or cardiac puncture.

-

Allow the blood to clot and then centrifuge at 3000 x g for 10 minutes at 4°C to obtain serum.[18]

-

To 100 µL of serum, add 300 µL of 0.1% trifluoroacetic acid in acetonitrile (containing an internal standard such as 3,4-dihydroxybenzylamine) to precipitate proteins.

-

Vortex for 1 minute and then centrifuge at 12,000 x g for 10 minutes.

-

-

Chromatographic Conditions:

-

Inject the supernatant onto a liquid chromatography system.

-

Column: HILIC column (e.g., Waters XBridge HILIC, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile (containing 0.5% formic acid and 2 mM ammonium formate) and a methanol/water solution (1:1, with 0.5% formic acid and 2 mM ammonium formate).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 290 nm.

-

-

Quantification:

-

Create a standard curve using known concentrations of uric acid.

-

Calculate the concentration of uric acid in the serum samples by comparing their peak areas to the standard curve, normalized to the internal standard.

-

Causality and Self-Validation: The use of an internal standard corrects for variations in sample preparation and injection volume, ensuring the accuracy and reproducibility of the results. Comparison with a control group of rats not treated with HCTZ is essential to attribute the changes in uric acid levels to the drug.

III. Vasodilatory Effects: An Unconventional Antihypertensive Mechanism

While the primary antihypertensive effect of hydrochlorothiazide is due to its diuretic action, there is evidence for a direct vasodilatory effect, particularly with chronic use.[19]

Molecular Mechanisms:

The proposed mechanism for HCTZ-induced vasodilation involves the opening of large-conductance calcium-activated potassium channels (BK channels) in vascular smooth muscle cells.[10][20] Activation of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. The resulting decrease in intracellular calcium promotes vasorelaxation. However, some studies suggest that this effect may only occur at concentrations higher than those achieved with standard oral doses.[10]

Detailed Protocol: Patch-Clamp Electrophysiology of BK Channels

This protocol outlines the whole-cell patch-clamp technique to study the effect of HCTZ on BK channels in isolated vascular smooth muscle cells.[21][22]

-

Cell Isolation:

-

Electrophysiological Recording:

-

Use a patch-clamp amplifier and data acquisition system.

-

Establish a whole-cell recording configuration.

-

Pipette Solution (Intracellular): Contains (in mM): 130 KCl, 10 HEPES, 0.1 EGTA, 0.1 CaCl2, 1 MgCl2, and 5 ATP-Na2; pH adjusted to 7.4 with KOH.[21]

-

Bath Solution (Extracellular): Tyrode's solution containing (in mM): 130 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 glucose, and 10 HEPES; pH 7.4.

-

-

Experimental Procedure:

-

Record baseline BK channel currents using a voltage-step protocol (e.g., from a holding potential of -50 mV, apply 500 ms steps from -70 to +70 mV in 10 mV increments).[21]

-

Perfuse the cell with the bath solution containing HCTZ at the desired concentration.

-

Record BK channel currents in the presence of HCTZ using the same voltage-step protocol.

-

-

Data Analysis:

-

Construct current-voltage (I-V) relationship curves before and after HCTZ application.

-

An outward shift in the I-V curve in the presence of HCTZ indicates activation of the BK channels.

-

Causality and Self-Validation: The use of a specific BK channel blocker, such as iberiotoxin, can confirm that the observed current is indeed mediated by BK channels. A dose-response curve for HCTZ should be generated to determine the concentration at which the effect occurs.

IV. Phototoxicity and DNA Damage: A Controversial Off-Target Effect

The potential for hydrochlorothiazide to induce phototoxicity and increase the risk of skin cancer has been a subject of considerable debate.[1][2]

Molecular Mechanisms:

HCTZ contains a sulfonamide group and is known to absorb UVA radiation. Upon irradiation, it can generate reactive oxygen species (ROS), which can lead to oxidative DNA damage.[11][24] Some studies suggest that HCTZ can enhance the formation of cyclobutane pyrimidine dimers (CPDs), a form of DNA damage, upon UVA exposure.[11] However, other studies in healthy volunteers have not found evidence of phototoxic reactions or significant DNA damage at therapeutic doses.[2][25] More recent evidence suggests HCTZ might exacerbate UVB-induced skin damage by disrupting the DNA damage response.

Detailed Protocol: In Vitro Phototoxicity Assay using HaCaT Cells

This protocol uses the human keratinocyte cell line HaCaT to assess the phototoxic potential of HCTZ.[24][26]

-

Cell Culture:

-

Drug Incubation:

-

Prepare different concentrations of HCTZ in the cell culture medium.

-

Replace the medium in the wells with the HCTZ-containing medium and incubate for a specified time (e.g., 1 hour).

-

-

UVA Irradiation:

-

Expose one set of plates to a non-toxic dose of UVA radiation (e.g., 5 J/cm²).

-

Keep a duplicate set of plates in the dark as a control for cytotoxicity.

-

-

Cell Viability Assessment:

-

After irradiation, wash the cells and add fresh medium.

-

Incubate for another 24 hours.

-

Assess cell viability using a standard method, such as the MTT or neutral red uptake assay.

-

-

Data Analysis:

-

Calculate the cell viability for both the irradiated and non-irradiated plates.

-

A significant decrease in cell viability in the irradiated, HCTZ-treated cells compared to the non-irradiated, HCTZ-treated cells and the irradiated, vehicle-treated cells indicates phototoxicity.

-

Diagram: Logic of the In Vitro Phototoxicity Assay

Caption: Comparing the four conditions allows for the specific determination of phototoxicity.

Conclusion: A Holistic View for Future Research and Development

Hydrochlorothiazide, while a valuable therapeutic agent, exhibits a complex pharmacological profile that extends beyond its intended diuretic effect. Its off-target actions on metabolic pathways, electrolyte balance, vascular tone, and potentially on skin photosensitivity are crucial considerations for both clinicians and researchers. A thorough understanding of these effects, grounded in the molecular mechanisms and investigated through robust experimental protocols, is essential for optimizing its therapeutic use and for the development of safer antihypertensive agents in the future. This guide provides a framework for such investigations, encouraging a holistic approach to drug evaluation that embraces the full spectrum of a molecule's biological interactions.

References

- Empathia AI. Hydrochlorothiazide and Insulin Interaction: What You Need to Know.

- Consensus Academic Search Engine. Hydrochlorothiazide And Diabetes. Consensus Academic Search Engine. Accessed February 7, 2026.

- Li, Y., et al. (2023).

- Patsnap Synapse. (2024, July 17). What is the mechanism of Hydrochlorothiazide?

- Akbari, P. & Khorasani, A. (2023, November 12). Hydrochlorothiazide.

- Unknown. (2025, February 27). What is the relationship between Hydrochlorothiazide (HCTZ)

- McDonough, C. W., et al. (2015). Hydrochlorothiazide-induced hyperuricaemia in the Pharmacogenomic Evaluation of Antihypertensive Responses (PEAR) study. PMC.

- Lifton, R. P., et al. (2008).

- Götzinger, F., et al. (2022). Hydrochlorothiazide does not lead to phototoxic reactions and DNA damage in healthy volunteers the HCTox study.

- Sun, J., et al. (2021). Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells. PMC - PubMed Central.

- Wang, Y., et al. (2020). Quantification of Uric Acid of Rat Serum by Liquid Chromatography-ultraviolet Detection and Its Comparison Study. Chinese Journal of Pharmaceutical Analysis.

- Valverde, M. A., et al. (2017). Activation of human smooth muscle BK channels by hydrochlorothiazide requires cell integrity and the presence of BK β1 subunit. Acta Pharmacologica Sinica.

- Abcam. (2025). ab235976 2-NBDG Glucose Uptake Assay Kit. Abcam.

- Sandblad, K., et al. (1992). Inhibition by hydrochlorothiazide of insulin release and calcium influx in mouse pancreatic beta-cells. British Journal of Pharmacology.

- Ninja Nerd. (2020, April 17).

- Olive, P. L., & Banáth, J. P. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Methods in Molecular Biology.

- GoodRx. (2024, August 7). Thiazide Diuretics' Mechanism of Action: How Thiazides Work. GoodRx.

- O'Neil, R. (2015). Optimized Protocol for Measuring 2-NBDG Uptake as a Cellular Marker of Glycolytic Demand. ScholarWorks@UARK.

- PubMed. (2001). Cardiac cellular actions of hydrochlorothiazide. PubMed.

- Zhang, Y., et al. (2022). Integrated 16S rRNA Gene Sequencing and Metabolomics Analysis to Investigate the Important Role of Osthole on Gut Microbiota and Serum Metabolites in Neuropathic Pain Mice. Frontiers in Pharmacology.

- Alshahrani, S., et al. (2017).

- Wischmann, S., et al. (2007). Phototoxicity to diuretics and antidiabetics in the cultured keratinocyte cell line HaCaT: evaluation by clonogenic assay and single cell gel electrophoresis Comet assay). Photochemical & Photobiological Sciences.

- Dr.Oracle. (2025, May 6). How do thiazide diuretics (thiazide diuretics) decrease potassium levels, leading to hypokalemia? Dr.Oracle.

- Liang, Q., Wang, F., & Ma, X. (2022). Comparison of Phototoxicity Sensitivity by the Neutral Red Uptake Method for BALB/c 3T3, HaCaT, and HDFa Cells In Vitro. Innovation in Digital Health, Diagnostics, and Biomarkers.

- Ssentongo, P., et al. (2021). Thiazide Diuretic–Induced Change in Fasting Plasma Glucose: a Meta-analysis of Randomized Clinical Trials.

- Li, Y., et al. (2022). Uricase-deficient rats with similarly stable serum uric acid to human's are sensitive model animals for studying hyperuricemia. PMC - PubMed Central.

- Alshahrani, S., et al. (2017).

- Götzinger, F., et al. (2022). Hydrochlorothiazide does not lead to phototoxic reactions and DNA damage in healthy volunteers the HCTox study. Oxford Academic.

- Valverde, M. A., et al. (2017). Activation of human smooth muscle BK channels by hydrochlorothiazide requires cell integrity and the presence of BK β1 subunit. PubMed.

- Use of Assay Ready HaCaT Cells for Cytotoxicty Testing. (n.d.). PromoCell.

- Drug Information Group. (2023). Can thiazide diuretics cause increases in serum glucose? University of Illinois Chicago.

- Cayman Chemical. (2025). Glucose Uptake Cell-Based Assay Kit. Cayman Chemical.

- Götzinger, F., et al. (2022). Abstract 641 Hydrochlorothiazide did not lead to phototoxic reactions and DNA-damage in healthy volunteers - the "HCTox-Study". DGK.org.

- Centers for Disease Control and Prevention. (2018).

- Vinardell, M. P., et al. (2015).

- Schubert, R., et al. (2024). BK Channels in Tail Artery Vascular Smooth Muscle Cells of Normotensive (WKY) and Hypertensive (SHR).

- Contreras, G. F., et al. (2003). Modulation of the molecular composition of large conductance, Ca2+ activated K+ channels in vascular smooth muscle during hypertension.

Sources

- 1. Thiazides Attenuate Insulin Secretion Through Inhibition of Mitochondrial Carbonic Anhydrase 5b in β-Islet Cells in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. Hydrochlorothiazide-induced glucose metabolism disorder is mediated by the gut microbiota via LPS-TLR4-related macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Frontiers | Integrated 16S rRNA Gene Sequencing and Metabolomics Analysis to Investigate the Important Role of Osthole on Gut Microbiota and Serum Metabolites in Neuropathic Pain Mice [frontiersin.org]

- 6. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition by hydrochlorothiazide of insulin release and calcium influx in mouse pancreatic beta-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydrochlorothiazide enhances UVA-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Methods and Models for Metabolic Assessment in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phototoxic Reactions Inducted by Hydrochlorothiazide and Furosemide in Normal Skin Cells-In Vitro Studies on Melanocytes and Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantification of Uric Acid of Rat Serum by Liquid Chromatography-ultraviolet Detection and Its Comparison Study [slarc.org.cn]

- 18. Uricase-deficient rats with similarly stable serum uric acid to human’s are sensitive model animals for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protocol for correlation analysis of the murine gut microbiome and meta-metabolome using 16S rDNA sequencing and UPLC-MS [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Activation of human smooth muscle BK channels by hydrochlorothiazide requires cell integrity and the presence of BK β1 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 22. content-assets.jci.org [content-assets.jci.org]

- 23. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]

- 24. Phototoxicity to diuretics and antidiabetics in the cultured keratinocyte cell line HaCaT: evaluation by clonogenic assay and single cell gel electrophoresis Comet assay) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. accellerate.me [accellerate.me]

hydrochlorothiazide and ion channel interaction studies

Executive Summary

Hydrochlorothiazide (HCTZ) remains a cornerstone in antihypertensive therapy, yet its pharmacodynamics extend far beyond simple volume depletion. While its primary target is the electroneutral Sodium-Chloride Cotransporter (NCC/SLC12A3), HCTZ exerts profound secondary effects on voltage-gated and transient receptor potential (TRP) channels.

This guide deconstructs the molecular interactions of HCTZ, moving from its primary renal target to critical off-target effects in pancreatic beta-cells (KATP) and cardiac tissue (hERG/Kv11.1). It provides validated experimental protocols for studying these interactions, distinguishing between direct channel blockade and indirect modulation via ionic gradients.

Part 1: The Primary Target – NCC (SLC12A3)[1][2]

The efficacy of HCTZ relies on its competitive antagonism at the chloride-binding site of the NCC in the Distal Convoluted Tubule (DCT). Unlike ion channels, NCC is an electroneutral transporter (2Cl⁻:1Na⁺), rendering standard electrophysiology (patch-clamp) ineffective for direct measurement.

Molecular Mechanism

HCTZ binds to the transmembrane domain of SLC12A3, preventing the conformational change required for ion translocation. This blockade increases sodium delivery to the collecting duct, stimulating the aldosterone-sensitive Na⁺/K⁺ ATPase, which drives potassium excretion—a critical upstream event for secondary ion channel interactions.[1]

Experimental Protocol: Thallium (Tl⁺) Flux Assay

Since NCC is silent in patch-clamp, the Thallium Flux assay is the industry standard for measuring NCC activity. Tl⁺ acts as a surrogate for K⁺ (and by proxy, the cotransported ions in related symporters), flowing through open channels or transporters.[2]

Methodology:

-

Cell Line: HEK293 cells stably expressing human SLC12A3.

-

Dye Loading: Load cells with a Tl⁺-sensitive fluorescent dye (e.g., FluxOR™) for 60 minutes at room temperature.

-

Buffer Exchange: Replace loading buffer with Chloride-free assay buffer to synchronize the transporter.

-

Stimulus: Inject a stimulus buffer containing Tl₂SO₄ and NaCl.

-

Detection: Measure fluorescence intensity (Ex/Em: 490/525 nm). HCTZ inhibition is quantified by the reduction in the initial rate of fluorescence increase.

Data Validation:

-

Positive Control: Thallium influx should be robust in untreated NCC-expressing cells.

-

Negative Control: Untransfected HEK293 cells should show minimal flux.

-

Reference Standard: Construct a dose-response curve using Metolazone (higher affinity thiazide) to validate assay sensitivity.

Part 2: The Calcium Paradox – TRPV5 and Off-Target Modulation

A unique property of HCTZ is its ability to reduce urinary calcium excretion (hypocalciuria), making it useful for preventing kidney stones. This effect involves a complex interplay between the proximal tubule and the epithelial calcium channel TRPV5 in the DCT.

The Distal vs. Proximal Mechanism

Historically, this was attributed solely to the DCT.

-

NCC Inhibition: Lowers intracellular [Na⁺].

-

NCX Activation: The basolateral Na⁺/Ca²⁺ exchanger (NCX1) works harder to bring Na⁺ in, pumping Ca²⁺ out into the blood.

-

TRPV5 Facilitation: Lower intracellular [Ca²⁺] increases the driving force for apical Ca²⁺ entry via TRPV5.[3]

Current consensus suggests a dual mechanism where proximal tubule passive reabsorption (driven by volume contraction) plays a dominant role, but TRPV5 modulation remains the critical distal component.

Visualization: The DCT Calcium Reabsorption Pathway

Caption: HCTZ-induced modulation of DCT ion transport.[4] Inhibition of NCC lowers intracellular sodium, driving basolateral Ca²⁺ extrusion and facilitating apical Ca²⁺ entry via TRPV5.

Part 3: Metabolic Safety – KATP Channels and Insulin Secretion

HCTZ is associated with hyperglycemia and new-onset diabetes. This is a classic example of an indirect ion channel interaction mediated by electrolyte depletion.

The Mechanism

Insulin secretion from pancreatic beta-cells is dependent on the closure of ATP-sensitive Potassium (KATP) channels.

-

Hypokalemia: HCTZ causes renal K⁺ loss.[4]

-

Hyperpolarization: Low extracellular K⁺ hyperpolarizes the beta-cell membrane.

-

Channel Gating: The hyperpolarization prevents the Voltage-Gated Calcium Channels (VGCC) from opening, even if KATP channels attempt to close in response to glucose.

-

Result: Reduced Ca²⁺ influx

Reduced Insulin Exocytosis.[4]

Note: Some studies suggest HCTZ may also directly open KATP channels (diazoxide-like effect), but the hypokalemic mechanism is the clinically dominant driver.

Experimental Protocol: Whole-Cell Patch Clamp (Beta-Cells)

To differentiate between direct drug blockade and ionic effects, perform current-clamp recordings.

Step-by-Step Protocol:

-

Preparation: Isolate pancreatic islets or use MIN6 beta-cell lines.

-

Pipette Solution: Intracellular solution containing physiological K⁺ and ATP (to prevent run-down).

-

Configuration: Establish a Giga-seal (>1 GΩ) and break in for whole-cell configuration.

-

Recording:

-

Control: Perfusion with 5mM Glucose (Tyrode’s buffer). Record membrane potential (

). -

Experimental Arm A (Direct Effect): Perfusion with HCTZ (10-100 µM) in normal extracellular K⁺. If

hyperpolarizes, HCTZ is directly opening K⁺ channels. -

Experimental Arm B (Ionic Effect): Perfusion with low extracellular K⁺ (2.5 mM) mimicking clinical hypokalemia.

-

-

Readout: Shift in resting membrane potential (mV) and frequency of action potentials.

Part 4: Cardiac Safety – hERG (Kv11.1) Interactions

HCTZ is not a potent direct blocker of the hERG channel (unlike terfenadine or cisapride), yet it carries a risk of Torsades de Pointes (TdP).

Direct vs. Indirect Risk Profile

| Parameter | Direct Interaction (hERG Block) | Indirect Interaction (Ionic) |

| Primary Driver | Drug binding to pore domain | Renal K⁺/Mg²⁺ wasting |

| IC50 Value | > 100 µM (Low Affinity) | N/A (Physiological effect) |

| Action Potential | Prolonged Phase 3 Repolarization | Hyperpolarization / Delayed Repolarization |

| Risk Mitigation | Chemical structural modification | Co-prescription with K⁺-sparing agents |

Visualization: The Safety Pharmacology Workflow

Caption: Decision tree for distinguishing direct hERG toxicity from electrolyte-mediated arrhythmic risk in thiazide development.

References

-

Gamba, G. (2005). Molecular physiology and pathophysiology of electroneutral cation-chloride cotransporters. Physiological Reviews, 85(2), 423-493. Link

-

Nijenhuis, T., et al. (2005). Enhanced passive Ca2+ reabsorption and reduced Mg2+ channel abundance explains thiazide-induced hypocalciuria and hypomagnesemia. Journal of Clinical Investigation, 115(6), 1651-1658. Link

-

Carter, B. L., et al. (2008). Thiazide-induced dysglycemia: call for research into a complex metabolic side effect. Hypertension, 52(6), 1030-1037.[5] Link

-

Weaver, C. D., et al. (2004). A thallium-sensitive, fluorescence-based assay for detecting and characterizing potassium channel modulators in mammalian cells. Journal of Biomolecular Screening, 9(8), 671-677. Link

-

Fermini, B., & Fossa, A. A. (2003). The impact of drug-induced QT interval prolongation on drug discovery and development. Nature Reviews Drug Discovery, 2(6), 439-447. Link

Sources

- 1. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Thiazides Attenuate Insulin Secretion Through Inhibition of Mitochondrial Carbonic Anhydrase 5b in β-Islet Cells in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Hydrochlorothiazide: Mechanisms of Calcium Retention and Magnesium Wasting

An In-Depth Technical Guide for Drug Development Scientists

Executive Summary

Hydrochlorothiazide (HCTZ), a benzothiadiazine diuretic, remains a cornerstone of antihypertensive therapy. However, its distinct electrolyte profile—hypocalciuria (calcium retention) and magnesium wasting (hypomagnesemia)—presents both therapeutic opportunities (e.g., nephrolithiasis prevention) and safety liabilities (e.g., arrhythmia risk).

For drug development professionals, understanding the precise molecular interplay at the Distal Convoluted Tubule (DCT) is critical. This guide dissects the divergence between the classic active transport model and the modern volume-contraction hypothesis, providing actionable protocols for preclinical validation.

Part 1: Molecular Pharmacodynamics

The primary site of action for HCTZ is the Distal Convoluted Tubule (DCT) . Unlike loop diuretics (e.g., furosemide) which abolish the lumen-positive potential in the Thick Ascending Limb (TAL) and cause wasting of both Ca²⁺ and Mg²⁺, HCTZ uncouples these two cations.

1.1 The Core Mechanism: NCC Inhibition

HCTZ binds to the Cl⁻ site of the Sodium-Chloride Cotransporter (NCC/SLC12A3) on the apical membrane of DCT cells.

-

Primary Effect: Blockade of electroneutral Na⁺ and Cl⁻ influx.[1]

-

Secondary Effect: Reduction of intracellular [Na⁺] and [Cl⁻].

-

Tertiary Effect: Hyperpolarization of the basolateral membrane voltage (

), which increases the driving force for cation entry.

1.2 The Divergence: Calcium vs. Magnesium

While NCC inhibition is the trigger, the downstream effects on Calcium and Magnesium follow opposing pathways:

-

Calcium (Retention): Intracellular Na⁺ depletion enhances the basolateral Na⁺/Ca²⁺ Exchanger (NCX1) . This lowers intracellular Ca²⁺, creating a steep gradient for apical Ca²⁺ entry via TRPV5 .

-

Magnesium (Wasting): Chronic NCC inhibition leads to the specific downregulation of the apical magnesium channel TRPM6 .[2][3] This is often accompanied by structural atrophy of the DCT1 segment, a phenomenon mimicking Gitelman Syndrome.

Visualization: DCT Cell Signaling

The following diagram illustrates the molecular fluxes in a DCT cell under HCTZ influence.

Caption: HCTZ blocks NCC, lowering intracellular Na+. This drives NCX1 to extrude Ca2+, facilitating apical TRPV5 entry. Conversely, TRPM6 is downregulated, reducing Mg2+ reabsorption.[2][3]

Part 2: Calcium Homeostasis (The Anticalciuretic Effect)

The reduction in urinary calcium excretion is robust, often dropping by 40-50%. However, the mechanism is biphasic and involves more than just the DCT.

2.1 The "Integrated" Mechanism

While the DCT mechanism (described above) is the classic textbook explanation, recent evidence suggests that volume contraction plays a dominant role in chronic therapy.

| Phase | Mechanism | Key Driver |

| Acute (<24h) | Distal Active Transport | Hyperpolarization of DCT membrane potentiates TRPV5 entry. |

| Chronic (>3 days) | Proximal Passive Transport | HCTZ-induced natriuresis causes Extracellular Fluid (ECF) volume contraction. This triggers compensatory Na⁺ and Ca²⁺ reabsorption in the Proximal Tubule (PT) via paracellular pathways. |

Critical Insight for Researchers: When validating a new thiazide-like compound, if you observe hypocalciuria without significant changes in TRPV5 expression, the effect is likely driven by hemodynamic volume contraction rather than direct channel modulation.

Part 3: Magnesium Homeostasis (The Wasting Effect)

Thiazide-induced hypomagnesemia is a significant clinical issue, occurring in 5-30% of patients.

3.1 Downregulation of TRPM6

Unlike calcium, magnesium handling in the DCT is strictly active and transcellular. HCTZ treatment leads to a specific reduction in TRPM6 abundance.

-

Mechanism: The exact signaling pathway remains debated, but data indicates that NCC inhibition mimics the Gitelman Syndrome phenotype. The lack of Na⁺ flux may trigger a feedback loop that degrades TRPM6 or reduces its trafficking to the membrane.

-

Structural Remodeling: Chronic HCTZ use causes focal atrophy of the DCT1 segment (where TRPM6 is most abundant) while causing hypertrophy in the downstream Connecting Tubule (CNT).

Part 4: Experimental Methodologies

To rigorously assess these effects in preclinical development, a "self-validating" experimental design is required.

4.1 In Vivo Metabolic Balance Protocol (Mouse Model)

Standard housing is insufficient due to coprophagy and urine contamination.

Protocol Steps:

-

Acclimatization (Day -7 to -3): Single-house C57BL/6J mice in metabolic cages. Note: Metabolic cages induce stress which can alter corticosterone and ion handling. Acclimatization is non-negotiable.

-

Baseline Collection (Day -2 to -1): Collect 24h urine under mineral oil (to prevent evaporation).

-

Treatment (Day 0 to 14): Administer HCTZ (e.g., 25-50 mg/kg/day via drinking water or osmotic minipump).

-

Control: Vehicle-matched.

-

Pair-feeding: Essential if HCTZ group loses weight, to ensure Mg²⁺ intake is identical.

-

-

Terminal Analysis (Day 14):

-

Serum: Ca, Mg, Na, K, Creatinine, PTH, 1,25(OH)₂D₃.

-

Urine: Ca, Mg, Creatinine (Calculate Fractional Excretion).

-

Kidney Tissue: Flash freeze cortex for Western Blot (NCC, TRPV5, TRPM6).

-

4.2 Calculation: Fractional Excretion (FE)

Raw urine concentration is misleading due to water volume changes.

4.3 Validation Workflow

Use this logic flow to interpret preclinical data.

Caption: Workflow to distinguish volume-mediated effects from direct transporter modulation and identify safety risks.

Part 5: Drug Development Implications

5.1 Safety Signals

-

QT Prolongation: HCTZ-induced hypomagnesemia is a known risk factor for Torsades de Pointes, especially when combined with QT-prolonging drugs. In safety pharmacology studies, electrolyte panels must be mandatory, not optional.

-

Bone Quality: The positive calcium balance is generally beneficial for bone density. However, in CKD (Chronic Kidney Disease) models, monitor for "adynamic bone disease" if PTH is over-suppressed.

5.2 Combination Strategies

To mitigate magnesium wasting, consider co-formulation with Potassium-Sparing Diuretics (e.g., Amiloride). Amiloride blocks ENaC (Epithelial Sodium Channel) in the late DCT/CNT, which hyperpolarizes the apical membrane and increases the driving force for Mg²⁺ entry, effectively counteracting the thiazide effect.

References

-

Nijenhuis, T., et al. (2005).[2] Enhanced passive Ca2+ reabsorption and reduced Mg2+ channel abundance explains thiazide-induced hypocalciuria and hypomagnesemia.[2] Journal of Clinical Investigation. Link

-

Loffing, J., & Kaissling, B. (2003). Sodium and calcium transport pathways along the renal distal tubule: cellular mechanisms and interdependency. European Journal of Physiology. Link

-

Hoorn, E. J., et al. (2011). Ion Transport in the Distal Nephron: The Renal Mechanism of Thiazide-Induced Hypomagnesemia.[2] Physiological Reviews. Link

-

Costanzo, L. S. (1985). Localization of diuretic action in microperfused rat distal tubules: Ca and Na transport. American Journal of Physiology. Link

-

Glover, M., et al. (2025). Mechanisms of Thiazide-Associated Electrolyte Disorders. StatPearls [Internet]. Link

Sources

- 1. Cellular actions of thiazide diuretics in the distal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhanced passive Ca2+ reabsorption and reduced Mg2+ channel abundance explains thiazide-induced hypocalciuria and hypomagnesemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Structural Determinants of Diuretic Potency: A Technical Guide to Hydrochlorothiazide SAR

Executive Summary

Hydrochlorothiazide (HCTZ) represents a pivotal evolution in the benzothiadiazine class of diuretics. Its development marked a shift from non-specific carbonic anhydrase inhibition to targeted blockade of the Sodium-Chloride Cotransporter (NCC) in the distal convoluted tubule (DCT). This guide dissects the Structure-Activity Relationship (SAR) of HCTZ, providing researchers with the mechanistic rationale behind its scaffold optimization, binding kinetics, and validation protocols.

Part 1: The Pharmacophore & Structural Evolution

The thiazide pharmacophore is built upon a 1,2,4-benzothiadiazine-1,1-dioxide core.[1][2][3] The transition from chlorothiazide to hydrochlorothiazide was driven by a single, critical reduction that exponentially increased potency.

Structural Evolution Workflow

The following diagram illustrates the chemical lineage leading to HCTZ, highlighting the critical saturation step.

Figure 1: The synthetic evolution from sulfanilamide to HCTZ.[4][5][6][7][8] The saturation of the 3,4-double bond is the defining feature of hydrochlorothiazide.

Part 2: Detailed SAR Analysis

The biological activity of HCTZ is strictly governed by substitutions at specific positions on the benzothiadiazine ring.

The Core Scaffold (Positions 3 & 4)[8]

-

Saturation (The "Hydro" Effect): The saturation of the double bond between N4 and C3 is the most significant structural determinant. This reduction (adding hydrogen) allows the molecule to adopt a conformation that fits more snugly into the NCC binding pocket, increasing diuretic potency by approximately 10-fold compared to chlorothiazide [1].

-

Position 3 Substitution:

-

Lipophilicity Rule: Substituents at C3 that increase lipophilicity (hydrophobic groups) generally enhance potency.

-

Haloalkyl Groups: Replacing the H at C3 with a lipophilic group (e.g., -CH2Cl, -CH2-C6H5) creates analogs like trichlormethiazide or bendroflumethiazide, which are significantly more potent than HCTZ. The hydrophobic nature facilitates transport across the renal tubular membrane and interaction with hydrophobic pockets in the NCC [2].

-

The Electronic Gatekeepers (Positions 6 & 7)

-

Position 6 (Electron-Withdrawing Group): An electron-withdrawing group (EWG) is essential at position 6.[4]

-

Chlorine (Cl) or Trifluoromethyl (CF3): These are the standard substitutions. They withdraw electron density, rendering the sulfonamide group at position 7 more acidic.[4]

-

Constraint: Electron-donating groups (e.g., methyl, methoxy) at this position abolish diuretic activity.

-

-

Position 7 (Sulfonamide):

-

Unsubstituted Requirement: The sulfamoyl group (-SO2NH2) at position 7 must be unsubstituted.[8]

-

Mechanism: This group mimics the transition state of the chloride ion, allowing the drug to compete for the Cl- binding site on the transporter. N-substitution here leads to loss of diuretic activity (though it may retain antihypertensive properties via K-channel opening, as seen in diazoxide) [3].

-

The Acidic Nitrogen (Position 2)[9]

-

Alkylation Tolerance: The nitrogen at position 2 can tolerate small alkyl groups (e.g., methyl).[8] However, the N-H is generally preferred as it contributes to the overall acidity and water solubility of the molecule, facilitating intravenous formulation as a sodium salt if necessary.

Comparative Potency Data

The following table demonstrates how structural modifications translate to relative potency (Chlorothiazide = 1.0).

| Drug | C3 Substituent | C3-C4 Bond | C6 Substituent | Relative Potency |

| Chlorothiazide | -H | Double | -Cl | 1.0 |

| Hydrochlorothiazide | -H | Single | -Cl | 10.0 |

| Trichlormethiazide | -CHCl2 | Single | -Cl | ~100.0 |

| Bendroflumethiazide | -CH2-C6H5 | Single | -CF3 | ~1000.0 |

Part 3: Mechanism of Action & Binding Kinetics

HCTZ functions by locking the Sodium-Chloride Cotransporter (NCC) in an inactive state. Recent Cryo-EM studies suggest that thiazides bind to the transmembrane domain, overlapping with the chloride binding site [4].

Cellular Signaling Pathway

The diagram below maps the inhibition pathway within the Distal Convoluted Tubule (DCT) cell.

Figure 2: HCTZ competitively binds to the Cl- site of the NCC transporter on the apical membrane, preventing Na+ reabsorption.

Part 4: Experimental Protocols for SAR Validation

To validate the activity of new benzothiadiazine analogs, two primary assays are recommended: the classic in vivo Lipschitz test and a modern in vitro Thallium flux assay.

In Vivo: The Lipschitz Diuretic Assay

This is the gold standard for establishing the diuretic index of a compound relative to urea or a standard thiazide [5].

Protocol Steps:

-

Animal Selection: Use male Wistar rats (150–200g). Starve for 15 hours prior to the experiment but allow water ad libitum.

-

Grouping: Divide into 3 groups (n=6 per group):

-

Control: Saline vehicle.

-

Standard: Hydrochlorothiazide (10 mg/kg).

-

Test: New Analog (various doses).

-

-

Priming: Administer normal saline (25 mL/kg) orally to all animals to impose a uniform fluid load.

-

Administration: Immediately administer the test compounds orally (p.o.) or intraperitoneally (i.p.).

-

Collection: Place rats in metabolic cages (wire mesh bottom) to collect urine.

-

Measurement:

-

Calculation:

-

Interpretation: A value > 1.0 indicates potency greater than the standard.

-

In Vitro: Thallium (Tl+) Flux Assay

Since NCC transports ions, measuring Tl+ uptake (a K+ surrogate that permeates Tl+-permeable pathways) in HEK293 cells expressing human NCC is a high-throughput alternative to radioactive uptake.

Protocol Steps:

-

Transfection: Stable transfection of HEK293 cells with hNCC (SLC12A3 gene).

-

Loading: Load cells with a Tl+-sensitive fluorescent dye (e.g., FluxOR™) for 60 minutes.

-

Inhibition: Incubate cells with the HCTZ analog for 15 minutes.

-

Stimulation: Add a stimulus buffer containing Tl2SO4.

-

Detection: Measure fluorescence intensity using a kinetic plate reader.

-

Analysis: Plot the slope of fluorescence increase against log-concentration of the drug to determine IC50.

References

-

Beyer, K. H. (1958). The mechanism of action of chlorothiazide. Annals of the New York Academy of Sciences, 71(4), 363-379. Link

-

Duarte, J. D., & Cooper-DeHoff, R. M. (2010). Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics. Expert Review of Cardiovascular Therapy, 8(6), 793–802. Link

-

Topliss, J. G. (1972). Utilization of operational schemes for analog synthesis in drug design. Journal of Medicinal Chemistry, 15(10), 1006–1011. Link

-

Fan, H., et al. (2023). Structure and thiazide inhibition mechanism of the human Na–Cl cotransporter. Nature, 614, 162–169. Link

-

Lipschitz, W. L., Hadidian, Z., & Kerpecsar, A. (1943). Bioassay of diuretics. Journal of Pharmacology and Experimental Therapeutics, 79(2), 97-110. Link

Sources

- 1. Hydrochlorothiazide | C7H8ClN3O4S2 | CID 3639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistryjournal.net [chemistryjournal.net]

- 3. Hydrochlorothiazide - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. HYDROCHLOROTHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. ahajournals.org [ahajournals.org]

- 6. ijcrt.org [ijcrt.org]

- 7. Screening of Diuretics - BioPharma Notes [biopharmanotes.com]

- 8. pharmacy180.com [pharmacy180.com]

- 9. sysrevpharm.org [sysrevpharm.org]

- 10. A comparative review on In-vivo and In-vitro screening models for diuretic agents - IP Int J Compr Adv Pharmacol [ijcap.in]

The Vascular Paradox: Hydrochlorothiazide Beyond the Kidney

Topic: Hydrochlorothiazide (HCTZ) Effects on Vascular Smooth Muscle Content Type: Technical Whitepaper / Experimental Guide Audience: Drug Discovery Scientists, Cardiovascular Physiologists, and Pharmacologists.

A Technical Guide to the Direct Vasorelaxant Mechanisms of Thiazides

Executive Summary

Hydrochlorothiazide (HCTZ) is canonically defined as a diuretic that inhibits the Na+-Cl- cotransporter (NCC) in the distal convoluted tubule.[1] However, a hemodynamic paradox exists: while acute blood pressure reduction is driven by volume depletion (diuresis), long-term antihypertensive efficacy is maintained despite the normalization of plasma volume and cardiac output. The sustained efficacy of HCTZ relies on a reduction in Total Peripheral Resistance (TPR), driven by direct effects on Vascular Smooth Muscle Cells (VSMCs).

This guide dissects the molecular mechanisms governing this "extra-renal" vasodilation, specifically the Carbonic Anhydrase-Dependent BKCa Channel Activation and the Rho-Kinase Pathway Downregulation . It provides validated experimental protocols to isolate these effects from renal variables.

The Molecular Mechanism: The CA-pH-BKCa Axis

The primary mechanism of HCTZ-induced vasodilation is distinct from its renal mechanism. It relies on the drug's structural identity as a sulfonamide, capable of inhibiting Carbonic Anhydrase (CA) isoforms (specifically CA-I and CA-II) located within the VSMC.

The Signaling Cascade

-

CA Inhibition: HCTZ enters the VSMC and inhibits cytosolic Carbonic Anhydrase.

-

Intracellular Alkalinization: Inhibition of CA slows the hydration of CO2, leading to a transient or sustained increase in intracellular pH (pH_i).[2]

-

BKCa Activation: Large-conductance Ca2+-activated K+ channels (BKCa) are highly pH-sensitive.[3][4] The rise in pH_i increases the open probability (

) of these channels. -